

# Assessing the Immunogenic Profile of N1-Methylpseudouridine-Modified mRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

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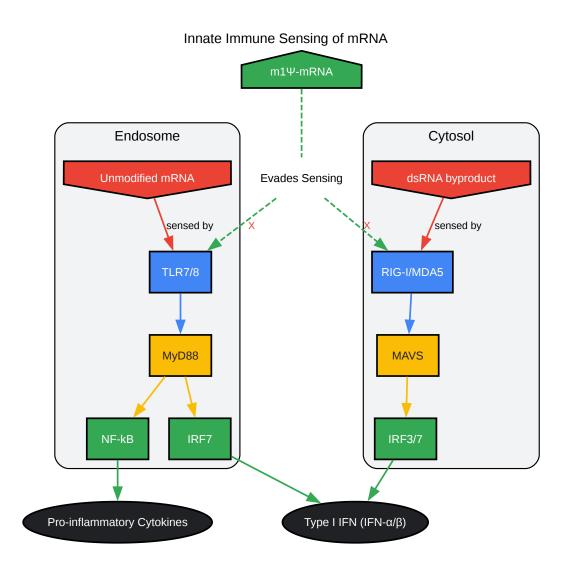
The advent of messenger RNA (mRNA) therapeutics and vaccines has revolutionized medicine, with nucleoside modification being a cornerstone of this success. Unmodified in vitro transcribed (IVT) mRNA is inherently immunogenic, capable of triggering innate immune responses that can lead to inflammation and reduced protein expression.[1][2][3] The incorporation of modified nucleosides, particularly N1-methylpseudouridine (m1 $\Psi$ ), has proven to be a highly effective strategy to mitigate these effects.[4][5][6] This guide provides a comparative analysis of the immunogenic profile of m1 $\Psi$ -modified mRNA against other alternatives, supported by experimental data and detailed methodologies.

# Innate Immune Recognition of mRNA and the Role of N1-Methylpseudouridine

The cellular innate immune system has evolved to recognize foreign RNA, such as that from viral pathogens. This recognition is mediated by a series of pattern recognition receptors (PRRs) including endosomal Toll-like receptors (TLR3, TLR7, and TLR8) and cytosolic sensors like retinoic acid-inducible gene I (RIG-I) and melanoma differentiation-associated protein 5 (MDA5).[3][7][8] Activation of these receptors by unmodified IVT mRNA, particularly through contaminants like double-stranded RNA (dsRNA), initiates signaling cascades that lead to the production of type I interferons (IFN- $\alpha/\beta$ ) and other pro-inflammatory cytokines such as TNF- $\alpha$  and IL-6.[9][10][11] This response can suppress translation of the therapeutic mRNA and may cause adverse effects.[8][10]



N1-methylpseudouridine modification is a critical innovation that allows synthetic mRNA to largely evade this immune surveillance.[4][5][12] The addition of a methyl group to the N1 position of pseudouridine is thought to sterically hinder the engagement of the mRNA with these immune sensors.[13] Consequently, m1Ψ-modified mRNA demonstrates a significantly reduced capacity to activate TLRs and RIG-I, leading to lower induction of inflammatory cytokines and a substantial increase in protein translation.[4][13][14][15]





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Caption: Innate immune pathways activated by unmodified mRNA and evasion by m1Ψ-mRNA.

## **Comparative Performance of mRNA Modifications**

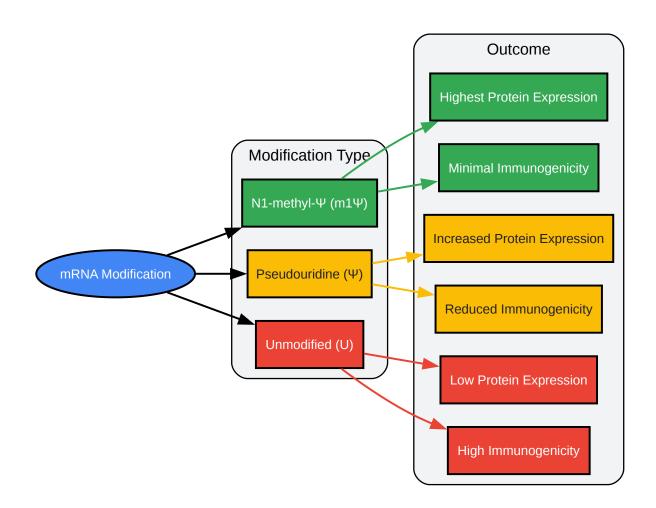
The choice of nucleoside modification has a profound impact on the immunogenicity and translational efficiency of mRNA. While pseudouridine (Ψ) was an early breakthrough in reducing immune activation, N1-methylpseudouridine (m1Ψ) has since been shown to be superior.[4][5]

Table 1: Comparison of Uridine Modifications in mRNA

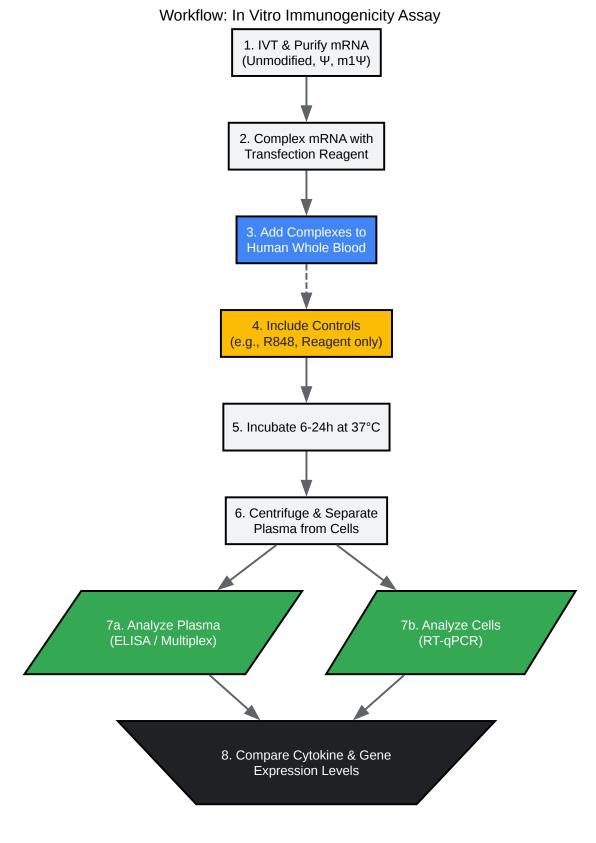
Feature	Unmodified Uridine (U)	Pseudouridine (Ψ)	N1- Methylpseudouridi ne (m1Ѱ)
Innate Immune Activation	High	Reduced	Markedly Reduced[4] [10][14]
TNF-α Induction	High	Significantly Lower than U	Lowest[16][17][18]
IFN-α Induction	High	Lower than U	Markedly Lower[9][16]
IL-6 Induction	High	Lower than U	Lowest[17][18]
Protein Expression	Low (suppressed by immune response)	Increased (10- to 100- fold vs U)	Highest (>10-fold vs Ψ)[4][19][20]
Translational Fidelity	High	Marginally increased errors	High, no significant impact[4][21]
mRNA Stability	Low	Increased	Increased[14][22]

Studies have consistently demonstrated that the complete substitution of uridine with m1 $\Psi$  results in the lowest induction of inflammatory cytokines and the highest levels of protein expression compared to both unmodified and  $\Psi$ -modified mRNA.[5][20] This enhanced performance has led to m1 $\Psi$  becoming the modification of choice for clinically approved mRNA vaccines.[4][12]









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### Validation & Comparative





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- To cite this document: BenchChem. [Assessing the Immunogenic Profile of N1-Methylpseudouridine-Modified mRNA: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15588621#assessing-the-immunogenic-profile-of-n1-aminopseudouridine-modified-mrna]

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